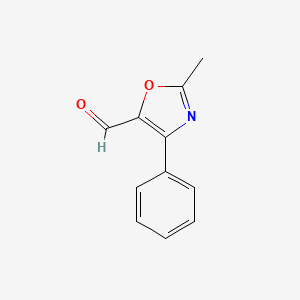

2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-4-phenyl-1,3-oxazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-8-12-11(10(7-13)14-8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZWWYCPIFWEKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(O1)C=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001272127 | |

| Record name | 2-Methyl-4-phenyl-5-oxazolecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001272127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086379-16-9 | |

| Record name | 2-Methyl-4-phenyl-5-oxazolecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086379-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-phenyl-5-oxazolecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001272127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde

An In-depth Technical Guide to the Synthesis of 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde

Introduction: The Significance of the Oxazole Scaffold

The oxazole ring is a five-membered heterocyclic motif containing one nitrogen and one oxygen atom. This scaffold is of paramount importance in medicinal chemistry and materials science, appearing in a vast array of natural products and synthetic molecules with diverse biological activities.[1][2][3] Oxazole derivatives are known to exhibit anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties, making them privileged structures in drug discovery.[1][3] The target molecule, this compound, is a functionalized oxazole that serves as a valuable synthetic intermediate for constructing more complex, biologically active compounds. The aldehyde group, in particular, offers a reactive handle for a variety of chemical transformations.[3]

This guide provides a detailed examination of a robust and widely applicable synthetic route to this compound, focusing on the underlying chemical principles, step-by-step experimental protocols, and the causality behind procedural choices. The primary strategy involves a two-step sequence: the initial construction of the 2-methyl-4-phenyloxazole core, followed by its regioselective formylation at the C5 position.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic disconnection of the target molecule, this compound (I), points to the installation of the aldehyde group via a formylation reaction. The Vilsmeier-Haack reaction is an exemplary choice for this transformation on an electron-rich heterocycle like an oxazole.[4][5][6] This leads back to the precursor, 2-Methyl-4-phenyl-1,3-oxazole (II).

The oxazole core (II) can be disconnected via the principles of the Robinson-Gabriel synthesis, a classic and versatile method for oxazole formation.[7][8][9] This retrosynthetic step involves the cyclodehydration of a 2-acylamino-ketone, specifically 2-acetamido-1-phenylethan-1-one (III). This intermediate, in turn, can be readily prepared from the acylation of 2-amino-1-phenylethan-1-one (IV).

}

Retrosynthetic pathway for the target molecule.

Part 1: Synthesis of the 2-Methyl-4-phenyloxazole Core

The construction of the central oxazole ring is achieved via the Robinson-Gabriel synthesis, which involves the intramolecular cyclodehydration of a 2-acylamino-ketone.[7][8][10] This method is highly effective for preparing a wide range of substituted oxazoles.

Step 1.1: Synthesis of 2-Acetamido-1-phenylethan-1-one (Precursor III)

The initial step is the acylation of an α-amino ketone. The choice of acylating agent determines the substituent at the C2 position of the final oxazole. For the target molecule, a methyl group is required, necessitating the use of an acetylating agent like acetic anhydride.

Experimental Protocol:

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 2-amino-1-phenylethan-1-one hydrochloride (1.0 eq).

-

Reagent Addition: Suspend the starting material in a mixture of acetic anhydride (3.0 eq) and pyridine (3.0 eq) at 0 °C (ice bath). The pyridine acts as both a solvent and a base to neutralize the HCl byproduct.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water with vigorous stirring.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 1M HCl (2 x 50 mL) to remove excess pyridine, followed by saturated sodium bicarbonate solution (2 x 50 mL) to remove acetic acid, and finally with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-acetamido-1-phenylethan-1-one. The product can be purified further by recrystallization from an ethanol/water mixture if necessary.

Step 1.2: Robinson-Gabriel Cyclodehydration to form 2-Methyl-4-phenyloxazole (Precursor II)

The key ring-forming step is the cyclodehydration of the 2-acylamino-ketone intermediate. This is typically catalyzed by a strong dehydrating agent, such as concentrated sulfuric acid, phosphorus pentoxide, or polyphosphoric acid.[10]

}

Mechanism of the Robinson-Gabriel Synthesis.

Experimental Protocol:

-

Setup: Place the crude 2-acetamido-1-phenylethan-1-one (1.0 eq) in a round-bottom flask.

-

Reagent Addition: Carefully add concentrated sulfuric acid (H₂SO₄, 2.0-3.0 eq) to the flask at 0 °C.

-

Reaction: Heat the mixture to 80-100 °C and maintain this temperature for 1-2 hours, monitoring by TLC.

-

Workup: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

-

Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8.

-

Extraction: Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Drying and Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting crude 2-methyl-4-phenyloxazole can be purified by column chromatography on silica gel.[11]

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) |

| Precursor IV | 2-Amino-1-phenylethan-1-one | C₈H₉NO | 135.16 |

| Precursor III | 2-Acetamido-1-phenylethan-1-one | C₁₀H₁₁NO₂ | 177.19 |

| Precursor II | 2-Methyl-4-phenyl-1,3-oxazole | C₁₀H₉NO | 159.19 |

Part 2: Vilsmeier-Haack Formylation of the Oxazole Core

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6] The reaction utilizes a Vilsmeier reagent, a chloroiminium salt, which is typically generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and an activating agent (like phosphorus oxychloride, POCl₃).[5][6] The oxazole ring is sufficiently electron-rich to undergo electrophilic substitution, with the C5 position being the most reactive site.

}

Workflow of the Vilsmeier-Haack Reaction.

Experimental Protocol:

-

Vilsmeier Reagent Preparation: In a three-necked flask fitted with a dropping funnel and a nitrogen inlet, place anhydrous DMF (5.0 eq) and cool to 0 °C. Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise with stirring, ensuring the temperature remains below 10 °C. Stir the mixture at this temperature for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve 2-methyl-4-phenyloxazole (1.0 eq) in a minimal amount of anhydrous DMF or dichloromethane and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction's progress by TLC.

-

Hydrolysis: Cool the reaction mixture in an ice bath and quench it by carefully pouring it onto a mixture of crushed ice and a saturated sodium acetate or sodium bicarbonate solution. This step hydrolyzes the intermediate iminium salt to the final aldehyde.

-

Workup: Stir the resulting mixture for 1-2 hours at room temperature. A precipitate of the product may form.

-

Extraction and Purification: Extract the product with ethyl acetate or dichloromethane (3 x 50 mL). Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄. After filtering, concentrate the solvent under reduced pressure. The crude product, this compound, can be purified by column chromatography on silica gel or by recrystallization.

| Reaction Step | Reactants | Key Reagents/Catalyst | Solvent | Temperature | Typical Yield |

| Acylation | 2-Amino-1-phenylethan-1-one HCl | Acetic anhydride, Pyridine | Pyridine | 0 °C to RT | >85% |

| Cyclodehydration | 2-Acetamido-1-phenylethan-1-one | Conc. H₂SO₄ | (Neat) | 80-100 °C | 70-85% |

| Formylation | 2-Methyl-4-phenyl-1,3-oxazole | POCl₃, DMF | DMF | 60-70 °C | 65-80% |

Conclusion

The is efficiently achieved through a reliable two-stage process. The initial construction of the 2-methyl-4-phenyloxazole core via the Robinson-Gabriel synthesis provides the necessary heterocyclic framework. Subsequent regioselective formylation at the C5 position using the Vilsmeier-Haack reaction successfully installs the aldehyde functionality. Both reactions are well-established, high-yielding, and utilize readily available reagents, making this synthetic route highly practical for researchers in medicinal chemistry and drug development. The protocols described herein are robust and can be adapted for the synthesis of analogous substituted oxazoles, highlighting the versatility of these classical organic transformations.

References

- Wikipedia. Robinson–Gabriel synthesis. [URL: https://en.wikipedia.org/wiki/Robinson%E2%80%93Gabriel_synthesis]

- CymitQuimica. CAS 20662-90-2: 2-Methyl-4-phenyloxazole. [URL: https://www.cymitquimica.com/cas/20662-90-2]

- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [URL: https://www.pharmaguideline.com/2011/08/synthesis-reactions-and-medicinal-uses.html]

- SynArchive. Robinson-Gabriel Synthesis. [URL: https://www.synarchive.com/named-reactions/robinson-gabriel-synthesis]

- The Journal of Organic Chemistry. One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. [URL: https://pubs.acs.org/doi/10.1021/jo051323y]

- ideXlab. Robinson-Gabriel Synthesis. [URL: https://www.idexlab.com/en/technologies/robinson-gabriel-synthesis_35270]

- The Journal of Organic Chemistry. 4-Bis(methylthio)methylene-2-phenyloxazol-5-one: Versatile Template for Synthesis of 2-Phenyl-4,5-functionalized Oxazoles. [URL: https://pubs.acs.org/doi/10.1021/jo0609328]

- ResearchGate. Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f. [URL: https://www.researchgate.net/figure/Synthesis-of-2-aryl-5-methyl-1-3-oxazole-4-carbaldehydes-10-a-f_fig2_343058882]

- Synthesis and in vitro antiprotozoal activity of some 2- amino-4-phenyloxazole derivatives. [URL: https://www.researchgate.

- ChemicalBook. 2-PHENYL-1,3-OXAZOLE-5-CARBALDEHYDE synthesis. [URL: https://www.chemicalbook.com/synthesis/39651-14-6.htm]

- Organic Chemistry Portal. Vilsmeier-Haack Reaction. [URL: https://www.organic-chemistry.org/namedreactions/vilsmeier-reaction.shtm]

- ResearchGate. Scheme 7. Synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolone 16. [URL: https://www.researchgate.net/figure/Scheme-7-Synthesis-of-4-arylidene-2-phenyl-5-4H-oxazolone-16_fig6_360341517]

- BenchChem. Application Notes and Protocols: Synthesis of 4-Methyl-5-phenyloxazole Derivatives for Drug Discovery. [URL: https://www.benchchem.

- Wikipedia. Vilsmeier–Haack reaction. [URL: https://en.wikipedia.org/wiki/Vilsmeier%E2%80%93Haack_reaction]

- International Journal of Pharmaceutical, Chemical and Biological Sciences. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [URL: https://www.ijpcbs.com/files/volume2-issue4-2012/1.pdf]

- Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [URL: https://www.ijpsonline.

- Organic Syntheses. N-tert-Butoxycarbonyl-L-phenylalanine. [URL: http://www.orgsyn.org/demo.aspx?prep=CV6P0195]

- Chem-Impex. Boc-L-phenylalanine. [URL: https://www.chemimpex.com/products/06126]

- ChemicalBook. 4-METHYL-2-PHENYL-1,3-OXAZOLE-5-CARBOXYLIC ACID synthesis. [URL: https://www.chemicalbook.com/synthesis/91137-55-2.htm]

- PrepChem.com. Synthesis of Boc-phenylalanine. [URL: https://www.prepchem.com/synthesis-of-boc-phenylalanine]

- ResearchGate. Dimerization of Phenylalanine: An Approach to Thiazoles and Oxazoles Involved S/O-Insertion. [URL: https://www.researchgate.net/publication/320803510_Dimerization_of_Phenylalanine_An_Approach_to_Thiazoles_and_Oxazoles_Involved_SO-Insertion]

- Google Patents. CN116730873A - Synthesis method of N-Boc-L-phenylalaninol. [URL: https://patents.google.

- ResearchGate. Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. [URL: https://www.researchgate.

- National Institutes of Health. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10478791/]

- PrepChem.com. Synthesis of 2-methyl-5-phenyl-1,3,4-oxadiazole. [URL: https://www.prepchem.com/synthesis-of-2-methyl-5-phenyl-1,3,4-oxadiazole]

- PubMed Central. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7151590/]

- BenchChem. 5-Methyl-1,3-oxazole-2-carbaldehyde. [URL: https://www.benchchem.com/product/b20620]

- PubChem. 2-Methyl-4,5-dihydro-1,3-oxazole-5-carbaldehyde. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/174916448]

- PubMed. Synthesis and bioevaluation of 2-phenyl-4-methyl-1,3-selenazole-5-carboxylic acids as potent xanthine oxidase inhibitors. [URL: https://pubmed.ncbi.nlm.nih.gov/26808064/]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. ijpcbs.com [ijpcbs.com]

- 7. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 8. synarchive.com [synarchive.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 11. CAS 20662-90-2: 2-Methyl-4-phenyloxazole | CymitQuimica [cymitquimica.com]

2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of this compound, a heterocyclic aldehyde of significant interest in medicinal chemistry and synthetic organic chemistry. The oxazole scaffold is a privileged structure found in numerous natural products and pharmaceuticals, prized for its unique electronic properties and ability to engage with biological targets.[1][2] This document delineates the core chemical properties of the title compound, including its synthesis, spectroscopic profile, and chemical reactivity. We will explore the causality behind synthetic strategies, particularly the Vilsmeier-Haack formylation, and detail the compound's utility as a versatile intermediate for the development of more complex molecular architectures. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this valuable building block.

Introduction: The Significance of the Oxazole Scaffold

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing nitrogen and oxygen atoms. This motif is a cornerstone in medicinal chemistry, appearing in a wide array of biologically active compounds, including anti-inflammatory drugs like oxaprozin and anticancer agents.[3] The stability of the oxazole ring, combined with its capacity for diverse chemical modifications, makes it an attractive scaffold for drug discovery. This compound combines the stable oxazole core with a reactive aldehyde functional group, positioning it as a crucial precursor for synthesizing libraries of novel compounds with potential therapeutic applications.[1] The aldehyde moiety serves as a chemical handle for a variety of transformations, allowing for the strategic elaboration of the core structure.[1]

Caption: Chemical structure of the title compound.

Synthesis and Structural Elucidation

The synthesis of this compound is logically approached by first constructing the substituted oxazole core, followed by the introduction of the aldehyde group (formylation) at the C5 position.

Proposed Synthetic Pathway

A robust and widely utilized method for formylating electron-rich aromatic and heteroaromatic compounds is the Vilsmeier-Haack reaction.[4][5][6] This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃).[5] The precursor, 2-methyl-4-phenyl-1,3-oxazole, can be synthesized via established methods, such as the Robinson-Gabriel synthesis from an α-acylaminoketone. The Vilsmeier-Haack reaction is particularly suitable here because the oxazole ring, while aromatic, is activated towards electrophilic substitution, and the C5 position is often electronically favored for such attacks in the absence of other strongly directing groups.[7]

Caption: Vilsmeier-Haack formylation workflow.

Experimental Protocol: Vilsmeier-Haack Formylation

Causality: The protocol is designed to generate the electrophilic Vilsmeier reagent under controlled conditions to achieve regioselective formylation of the oxazole precursor. POCl₃ activates the carbonyl oxygen of DMF, making the carbonyl carbon highly electrophilic and susceptible to attack by the dimethylamino group, which, after elimination, forms the reactive chloroiminium ion.[4][5]

-

Reagent Preparation (Vilsmeier Reagent Formation): In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and an inert atmosphere (N₂ or Ar), cool N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise while maintaining the temperature below 10 °C. Stir the resulting mixture at this temperature for 30-60 minutes until the formation of the solid Vilsmeier reagent is complete.

-

Substrate Addition: Dissolve the starting material, 2-methyl-4-phenyl-1,3-oxazole (1.0 eq), in a suitable solvent (e.g., DMF or 1,2-dichloroethane). Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Workup and Hydrolysis: Cool the reaction mixture to 0 °C and carefully quench it by pouring it onto crushed ice. The intermediate iminium salt hydrolyzes to the final aldehyde.

-

Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a base, such as a saturated sodium bicarbonate solution, until the pH is ~7-8. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Physicochemical and Spectroscopic Properties

The structural features of the title compound—an aromatic oxazole ring, a phenyl substituent, a methyl group, and an aldehyde function—give rise to a distinct and predictable set of physicochemical and spectroscopic properties.

Core Molecular Properties

The properties listed below are calculated based on the compound's structure. Experimental data for physical constants like melting point may vary. Note that some databases may list properties for isomers such as 4-methyl-2-phenyl-1,3-oxazole-5-carbaldehyde or 5-methyl-2-phenyl-1,3-oxazole-4-carbaldehyde.[8][9]

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₂ | Calculated |

| Molecular Weight | 187.19 g/mol | Calculated |

| IUPAC Name | This compound | IUPAC |

| XLogP3 | ~2.2 | Computed[8] |

| Hydrogen Bond Donor Count | 0 | Computed[8] |

| Hydrogen Bond Acceptor Count | 3 | Computed[8] |

| Rotatable Bond Count | 2 | Computed[8] |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the structure of the synthesized compound. The predicted data below is based on the analysis of analogous structures.[10][11][12]

3.2.1. Infrared (IR) Spectroscopy The IR spectrum provides clear evidence for the key functional groups. The most diagnostic signal is the strong carbonyl stretch from the aldehyde.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H Stretch (Phenyl & Oxazole) |

| ~2920-2980 | Weak | Aliphatic C-H Stretch (Methyl) |

| ~2820 & ~2720 | Weak | Aldehyde C-H Stretch (Fermi doublet) |

| ~1680-1700 | Strong | C=O Stretch (Aryl Aldehyde) |

| ~1500-1600 | Medium-Strong | C=C and C=N Stretches (Aromatic Rings) |

| ~1370-1450 | Medium | C-H Bending (Methyl) |

| ~1050-1250 | Strong | C-O-C Stretch (Oxazole Ring) |

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides a detailed map of the carbon and hydrogen framework.

-

¹H NMR: The proton NMR spectrum is expected to be highly informative. The aldehyde proton will appear as a distinct singlet far downfield.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment ~9.8-10.1 Singlet (s) 1H Aldehyde (-CHO) ~7.8-8.0 Multiplet (m) 2H Phenyl Protons (ortho to oxazole) ~7.3-7.5 Multiplet (m) 3H Phenyl Protons (meta, para) | ~2.6-2.8 | Singlet (s) | 3H | Methyl (-CH₃) |

-

¹³C NMR: The carbon spectrum will confirm the presence of the carbonyl carbon, the aromatic carbons of both rings, and the aliphatic methyl carbon.

Chemical Shift (δ, ppm) Assignment ~185-190 Aldehyde Carbonyl (C=O) ~160-165 Oxazole C2 ~150-155 Oxazole C4 ~125-140 Phenyl & Oxazole C5 Carbons | ~14-16 | Methyl Carbon (-CH₃) |

3.2.3. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 187, corresponding to the molecular weight of C₁₁H₉NO₂.

-

Key Fragmentation Patterns:

-

[M-1]⁺ (m/z = 186): Loss of the aldehydic hydrogen radical.

-

[M-29]⁺ (m/z = 158): Loss of the formyl radical (-CHO), a very common fragmentation for aldehydes.

-

[M-CO]⁺ (m/z = 159): Loss of a neutral carbon monoxide molecule.

-

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems primarily from the high reactivity of its aldehyde group, which serves as a gateway to a multitude of other functional groups and molecular scaffolds.

Reactivity of the Aldehyde Moiety

The aldehyde functional group is electrophilic and readily participates in nucleophilic addition reactions. This allows for the construction of larger, more complex molecules, which is a cornerstone of drug development.

Caption: Key transformations of the aldehyde group.

-

Oxidation: The aldehyde can be easily oxidized to the corresponding 5-carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent. The resulting carboxylic acid is a valuable intermediate for forming amides and esters.[13]

-

Reduction: Selective reduction to the primary alcohol (2-Methyl-4-phenyl-1,3-oxazol-5-yl)methanol can be achieved with mild reducing agents such as sodium borohydride (NaBH₄).

-

Condensation Reactions (Schiff Base Formation): The aldehyde readily condenses with primary amines to form imines, also known as Schiff bases. These derivatives are themselves biologically relevant and can serve as ligands in coordination chemistry.[3]

-

Carbon-Carbon Bond Formation: The aldehyde is an excellent electrophile for reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols. It also undergoes olefination reactions, such as the Wittig reaction, to produce vinyl-substituted oxazoles.

Case Study Protocol: Synthesis of a Schiff Base

This protocol demonstrates the utility of the title compound in forming C=N bonds, a common linkage in pharmacologically active molecules.

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol in a round-bottom flask.

-

Amine Addition: Add an equimolar amount (1.0 eq) of a primary amine (e.g., aniline) to the solution. Add a catalytic amount of glacial acetic acid (2-3 drops) to protonate the aldehyde carbonyl, thereby activating it for nucleophilic attack.

-

Reaction: Stir the mixture at room temperature or gently heat under reflux for 1-4 hours. Monitor the reaction by TLC. The formation of the imine product is often accompanied by the loss of water.

-

Isolation: Upon completion, cool the reaction mixture. The Schiff base product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure, and the resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Conclusion

This compound is a synthetically valuable heterocyclic compound. Its preparation via established methods like the Vilsmeier-Haack reaction is efficient and reliable. The compound's chemical character is defined by a stable, aromatic core and a highly reactive aldehyde functional group. This duality makes it an ideal intermediate for medicinal chemists and researchers in drug development, providing a robust platform for the synthesis of diverse and complex molecules with significant potential for biological activity. The comprehensive spectroscopic and reactivity profile detailed in this guide serves as a foundational resource for its effective utilization in a research setting.

References

-

ResearchGate. (n.d.). Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f. Retrieved January 19, 2026, from [Link]

-

Oriental Journal of Chemistry. (2017). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Retrieved January 19, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved January 19, 2026, from [Link]

-

Journal of the American Chemical Society. (2026). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Retrieved January 19, 2026, from [Link]

-

PubMed. (n.d.). Synthesis and bioevaluation of 2-phenyl-4-methyl-1,3-selenazole-5-carboxylic acids as potent xanthine oxidase inhibitors. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 2-Methyl-4,5-dihydro-1,3-oxazole-5-carbaldehyde. Retrieved January 19, 2026, from [Link]

-

ChemSynthesis. (n.d.). methyl 5-phenyl-1,3-oxazole-4-carboxylate. Retrieved January 19, 2026, from [Link]

-

CORE. (n.d.). Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2010). ChemInform Abstract: Methodology for the Synthesis of Substituted 1,3-Oxazoles. Retrieved January 19, 2026, from [Link]

-

ScienceDirect. (n.d.). Vibrational analysis of 2-[4-(N-dodecanoylamino)phenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Retrieved January 19, 2026, from [Link]

-

HETEROCYCLES. (1993). new chemistry of oxazoles. Retrieved January 19, 2026, from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved January 19, 2026, from [Link]

-

Science World Journal. (n.d.). spectrophotometric and infra-red analyses of azo reactive dyes derived from 2-methyl-3-(2'- methylphenyl)-6-arylazo-4- oxoquinazoline. Retrieved January 19, 2026, from [Link]

-

The Royal Society of Chemistry. (2019). Supporting Information. Retrieved January 19, 2026, from [Link]

-

PMC. (n.d.). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Retrieved January 19, 2026, from [Link]

-

NIH. (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Retrieved January 19, 2026, from [Link]

-

Taylor & Francis Online. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved January 19, 2026, from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 19, 2026, from [Link]

-

Beilstein Journals. (2022). 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Retrieved January 19, 2026, from [Link]

-

PubMed Central. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2015). Vilsmeier-Haack Reagent (Halomethyleneiminium Salt). Retrieved January 19, 2026, from [Link]

-

National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2018). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Retrieved January 19, 2026, from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved January 19, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. ijpcbs.com [ijpcbs.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. 4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde | C11H9NO2 | CID 26343583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]

- 11. researchgate.net [researchgate.net]

- 12. scienceworldjournal.org [scienceworldjournal.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Spectroscopic Characterization of 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic techniques essential for the structural elucidation and characterization of the novel heterocyclic compound, 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde. As a Senior Application Scientist, the following sections are designed to offer not just procedural steps, but also the underlying scientific rationale to ensure robust and reliable data acquisition and interpretation. The oxazole core is a significant scaffold in medicinal chemistry, and a thorough understanding of its spectroscopic properties is paramount for its development in therapeutic applications.[1][2]

Predicted Spectroscopic Data

While direct experimental spectra for this compound are not widely published, we can predict the expected spectroscopic data with a high degree of confidence based on the analysis of structurally similar oxazole derivatives.[3][4][5] These predictions serve as a benchmark for researchers synthesizing this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to be highly informative, with distinct signals for the aldehyde proton, the aromatic protons of the phenyl group, and the methyl protons. The chemical shifts are predicted in parts per million (ppm) relative to a standard internal reference like tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Aldehyde-H | 9.8 - 10.2 | Singlet (s) | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. |

| Phenyl-H (ortho) | 7.8 - 8.1 | Multiplet (m) | These protons are in close proximity to the oxazole ring and will be influenced by its electronic effects. |

| Phenyl-H (meta, para) | 7.3 - 7.6 | Multiplet (m) | These protons will have chemical shifts typical for a monosubstituted benzene ring. |

| Methyl-H | 2.5 - 2.8 | Singlet (s) | The methyl group at the 2-position of the oxazole ring is expected to be a singlet. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide crucial information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| Aldehyde C=O | 185 - 195 | The carbonyl carbon of the aldehyde is highly deshielded. |

| Oxazole C2 | 160 - 165 | The carbon atom between the oxygen and nitrogen atoms in the oxazole ring. |

| Oxazole C4 | 145 - 155 | The carbon atom bearing the phenyl group. |

| Oxazole C5 | 125 - 135 | The carbon atom bearing the aldehyde group. |

| Phenyl C (ipso) | 128 - 132 | The carbon atom of the phenyl ring directly attached to the oxazole ring. |

| Phenyl C (ortho, meta, para) | 125 - 135 | Aromatic carbons of the phenyl ring. |

| Methyl C | 10 - 15 | The carbon of the methyl group. |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will confirm the presence of key functional groups.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (aldehyde) | 1680 - 1710 | Strong |

| C=N (oxazole ring) | 1620 - 1660 | Medium |

| C=C (aromatic) | 1450 - 1600 | Medium to Weak |

| C-O (oxazole ring) | 1050 - 1150 | Medium |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aldehyde) | 2720 - 2820 | Weak |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry will determine the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺): The expected exact mass is C₁₁H₉NO₂. The nominal mass would be approximately 187 g/mol .

-

Major Fragmentation Pathways:

-

Loss of the aldehyde group (-CHO) leading to a fragment at [M-29]⁺.

-

Loss of the methyl group (-CH₃) leading to a fragment at [M-15]⁺.

-

Fragmentation of the oxazole ring.

-

Experimental Protocols

The following protocols are designed to ensure high-quality data acquisition for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for detailed structural analysis.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended for better resolution.

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans for a sufficient signal-to-noise ratio.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: A 100 MHz or higher frequency is recommended.

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern.

Methodology (Electron Ionization - EI):

-

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a GC inlet if the compound is sufficiently volatile and thermally stable.

-

Use a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺).

-

Analyze the fragmentation pattern to identify characteristic losses.

-

Compare the observed isotopic pattern with the theoretical pattern for the proposed molecular formula.

-

Visualization of the Structural Verification Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization and structural confirmation of this compound.

Caption: Workflow for Spectroscopic Characterization.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Ahmed, B., Kateb, E., Elhag, M. A., Al-Alie, A. A. H., Asiri, A. M., & Baseer, M. A. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 143-148.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- Ahmed, B., Kateb, E., et al. (2014).

-

Request PDF. (2025). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. Retrieved January 19, 2026, from [Link]

-

AIP Publishing. (2022). Core spectroscopy of oxazole. The Journal of Chemical Physics. Retrieved January 19, 2026, from [Link]

- (n.d.). Supporting Information.

-

ResearchGate. (n.d.). Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of compound 4. Retrieved January 19, 2026, from [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Retrieved January 19, 2026, from [Link]

-

CORE. (n.d.). Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 2-Methyl-4,5-dihydro-1,3-oxazole-5-carbaldehyde. Retrieved January 19, 2026, from [Link]

- Springer. (2003). Vibrational analysis of 2-[4-(N-dodecanoylamino)phenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole. Analytical and Bioanalytical Chemistry.

-

Science World Journal. (n.d.). spectrophotometric and infra-red analyses of azo reactive dyes derived from 2-methyl-3-(2'- methylphenyl)-6-arylazo-4- oxoquinazoline. Retrieved January 19, 2026, from [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). 2-PHENYL-5-METHYL-1,3,4-OXADIAZOLE. Retrieved January 19, 2026, from [Link]

Sources

Introduction: Navigating the Isomeric Landscape of Oxazole-Based Building Blocks

An In-depth Technical Guide to Phenyl-Methyl-Oxazole-Carbaldehyde Isomers: Structure, Synthesis, and Applications in Drug Discovery

The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antifungal properties.[1] Its prevalence in pharmaceuticals underscores the therapeutic significance of this heterocyclic motif. The precise arrangement of substituents on the oxazole ring is critical, as even minor structural changes can profoundly impact a molecule's interaction with biological targets, altering its efficacy and safety profile.

This guide addresses the specific topic of 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde . However, a thorough review of chemical databases reveals ambiguity surrounding this exact structure, with more robust data available for two of its closely related structural isomers. For researchers, scientists, and drug development professionals, understanding the distinct properties and synthesis pathways of each isomer is paramount for successful research and development.

This document provides a comprehensive technical overview of two key, commercially available isomers, clarifying their nomenclature and presenting their respective chemical data, synthesis protocols, and applications.

-

Isomer A: 4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde (CAS: 953408-85-0)

-

Isomer B: 5-Methyl-2-phenyl-1,3-oxazole-4-carbaldehyde (CAS: 70170-23-9)

The structural distinctions are visualized below.

Caption: Structural comparison of the requested compound and its two well-documented isomers.

Part 1: 4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde (Isomer A)

This isomer features a phenyl group at position 2 and a methyl group at position 4, with the reactive carbaldehyde at position 5. This arrangement makes the aldehyde susceptible to nucleophilic attack and a valuable handle for elaboration into more complex molecules.

Chemical and Physical Properties

The following data provides a summary of the key physicochemical properties for this compound, essential for experimental design and computational modeling.[2]

| Property | Value | Source |

| CAS Number | 953408-85-0 | [2][3] |

| Molecular Formula | C₁₁H₉NO₂ | [2][3] |

| Molecular Weight | 187.19 g/mol | [2] |

| IUPAC Name | 4-methyl-2-phenyl-1,3-oxazole-5-carbaldehyde | [2] |

| XLogP3 | 2.2 | [2] |

| Topological Polar Surface Area | 43.1 Ų | [2] |

| DSSTox Substance ID | DTXSID20649930 | [2] |

Synthesis Strategies

While specific, detailed synthetic procedures for 4-methyl-2-phenyl-1,3-oxazole-5-carbaldehyde are not extensively documented in the reviewed literature, general methodologies for constructing polysubstituted oxazoles are well-established.[4] One common approach involves the cyclization of α-acylamino ketones. Alternatively, modern methods may employ copper or palladium-catalyzed reactions to form the oxazole core with high efficiency.[1]

The synthesis of the corresponding carboxylic acid, 4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid (CAS: 91137-55-2), often involves the hydrolysis of an ethyl ester intermediate.[5] This suggests that the title carbaldehyde could be synthesized via the reduction of a corresponding ester or acid chloride derivative, or by direct formylation of a suitable precursor.

Applications in Research and Drug Development

As a functionalized heterocyclic building block, 4-methyl-2-phenyl-1,3-oxazole-5-carbaldehyde is a valuable starting material for chemical synthesis. The aldehyde group serves as a versatile anchor for various chemical transformations, including:

-

Reductive amination: To introduce substituted amine functionalities.

-

Wittig reactions: To form carbon-carbon double bonds for further elaboration.

-

Condensation reactions: To build larger heterocyclic systems, such as Schiff bases, which are known to possess a wide range of biological activities.[6]

Its structural similarity to moieties found in known bioactive molecules makes it a compound of interest for scaffold hopping and lead optimization campaigns in drug discovery.[7]

Part 2: 5-Methyl-2-phenyl-1,3-oxazole-4-carbaldehyde (Isomer B)

In this isomer, the positions of the methyl and carbaldehyde groups are swapped relative to the oxazole ring. This seemingly small change significantly alters the electronic environment and steric hindrance around the reactive aldehyde, influencing its reactivity and the geometry of its derivatives. This compound is well-documented as a key intermediate in the synthesis of novel anticancer agents.[6]

Chemical and Physical Properties

Key identifiers and properties for this isomer are summarized below, providing a foundation for its use in synthetic and medicinal chemistry.[8]

| Property | Value | Source |

| CAS Number | 70170-23-9 | [8] |

| Molecular Formula | C₁₁H₉NO₂ | [8] |

| Molecular Weight | 187.19 g/mol | [9] |

| Synonyms | 4-Formyl-5-methyl-2-phenyl-1,3-oxazole | [8] |

| Density | 1.18 g/cm³ | [8] |

| Boiling Point | 341.17 °C at 760 mmHg | [8] |

| Melting Point | 87 °C | [8] |

| Flash Point | 160.14 °C | [8] |

| MDL Number | MFCD08435848 | [9] |

Synthesis and Experimental Protocol

The synthesis of 2-aryl-5-methyl-1,3-oxazole-4-carbaldehydes is reported as a key step in the creation of biologically active molecules.[6][10] A common and effective method is the Vilsmeier-Haack reaction, which introduces a formyl group onto an activated aromatic or heterocyclic ring.

This protocol describes a representative procedure for the synthesis of the title compound.

Materials:

-

5-Methyl-2-phenyl-1,3-oxazole (1 equiv.)

-

Phosphorus oxychloride (POCl₃) (2-3 equiv.)

-

N,N-Dimethylformamide (DMF) (solvent and reagent)

-

Ice-water bath

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate or Dichloromethane (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

-

Reagent Preparation: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-Dimethylformamide (DMF) to 0 °C in an ice-water bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C. The formation of the Vilsmeier reagent (chloroiminium salt) is exothermic. Allow the mixture to stir at this temperature for 30 minutes.

-

Substrate Addition: Dissolve 5-methyl-2-phenyl-1,3-oxazole (1 equiv.) in a minimal amount of DMF and add it dropwise to the freshly prepared Vilsmeier reagent.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

-

Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. A precipitate may form.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate or dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude 5-methyl-2-phenyl-1,3-oxazole-4-carbaldehyde by column chromatography on silica gel or by recrystallization to obtain the final product.

Structural Confirmation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry.[6][11][12]

Applications in Anticancer Drug Development

A primary and high-impact application of 5-methyl-2-phenyl-1,3-oxazole-4-carbaldehyde is its use as a key intermediate in the synthesis of novel quinoline-1,3-oxazole hybrids.[6] Researchers have demonstrated that this aldehyde can be condensed with quinolinyl-hydrazines to produce hybrid molecules. Several of these synthesized compounds have shown potent anticancer activity against a panel of 60 human cancer cell lines at the National Cancer Institute (NCI).[6]

The underlying principle is the combination of two biologically active pharmacophores—the quinoline and the oxazole moieties—into a single hybrid molecule to enhance therapeutic potential.

Caption: Workflow from Isomer B to a potential anticancer agent.

Safety Information

It is crucial to handle this compound with appropriate safety precautions.

-

GHS Classification: Acute Toxicity, Oral (Category 4); Eye Irritation (Category 2A).[9]

-

Signal Word: Warning.[9]

-

Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[8][9]

-

Precautionary Statements: P264, P270, P280, P301+P312, P305+P351+P338.[9]

Conclusion

While the specific compound This compound remains structurally ambiguous in major chemical databases, its isomers 4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde (CAS: 953408-85-0) and 5-Methyl-2-phenyl-1,3-oxazole-4-carbaldehyde (CAS: 70170-23-9) are well-characterized and commercially available building blocks of significant value to the scientific community.

This guide clarifies the distinct identities of these two isomers and provides a detailed technical overview of their properties, synthesis, and applications. In particular, 5-methyl-2-phenyl-1,3-oxazole-4-carbaldehyde has proven utility as a direct precursor to novel hybrid molecules with promising anticancer activity. For researchers in drug discovery and medicinal chemistry, the careful selection and application of the correct isomer are critical for advancing the development of new therapeutic agents. Precision in chemical nomenclature and CAS number verification is the bedrock of reproducible and meaningful scientific investigation.

References

-

Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

4-METHYL-2-PHENYL-1,3-OXAZOLE-5-CARBALDEHYDE CAS#: 953408-85-0. (n.d.). ChemWhat. Retrieved January 19, 2026, from [Link]

-

4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

2-Methyl-4,5-dihydro-1,3-oxazole-5-carbaldehyde. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2020). Indian Journal of Pharmaceutical Sciences. Retrieved January 19, 2026, from [Link]

-

Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. (2013). PMC. Retrieved January 19, 2026, from [Link]

-

Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate. (2021). CORE. Retrieved January 19, 2026, from [Link]

-

4-Ethyl-2-methyl-1,3-Oxazole-5-carboxylic acid. (n.d.). Autech Industry Co., Limited. Retrieved January 19, 2026, from [Link]

-

Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2023). MDPI. Retrieved January 19, 2026, from [Link]

-

Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2023). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. Retrieved January 19, 2026, from [Link]

-

Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds. (2024). NIH. Retrieved January 19, 2026, from [Link]

-

Preparation of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐cabaldehydes 68(a–f). (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. (2014). MDPI. Retrieved January 19, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde | C11H9NO2 | CID 26343583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemwhat.com [chemwhat.com]

- 4. ijpsonline.com [ijpsonline.com]

- 5. 4-METHYL-2-PHENYL-1,3-OXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. 5-methyl-2-phenyl-1,3-oxazole-4-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

physical characteristics of 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde

Introduction

The oxazole nucleus, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone in medicinal chemistry and materials science.[1][2][3] Its derivatives are integral to a wide array of natural products and synthetic compounds, exhibiting diverse biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][3] The compound this compound is a multifunctional scaffold, incorporating the stable oxazole core with reactive methyl, phenyl, and carbaldehyde moieties. This guide offers a comprehensive technical overview of its physical and spectral characteristics, providing foundational data for researchers in drug discovery and synthetic chemistry.

Section 1: Molecular Structure and Physicochemical Properties

The structural arrangement of this compound dictates its chemical behavior and physical properties. The presence of the phenyl group introduces aromaticity and potential for π-π stacking interactions, while the aldehyde group serves as a key reactive handle for further synthetic modifications. The methyl group at the 2-position influences the electronic nature of the oxazole ring.

Caption: Structure of this compound.

Table 1: Key Identifiers and Computed Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 4-methyl-2-phenyl-1,3-oxazole-5-carbaldehyde | |

| CAS Number | 953408-85-0 | [4] |

| Molecular Formula | C₁₁H₉NO₂ | [4] |

| Molecular Weight | 187.19 g/mol | [4] |

| InChIKey | NIYJTYPVRBYCEZ-UHFFFAOYSA-N | [4] |

| Polar Surface Area | 43.1 Ų | [4] |

| XLogP3 | 2.2 | [4] |

Solid-State Properties

The precise melting point for this compound is not documented in the surveyed literature. However, by way of comparison, a structurally related isomer, 5-(4-methylphenyl)-1,2-oxazole-3-carbaldehyde, has a reported melting point in the range of 69-73°C.[5] This suggests that the target compound is likely a solid at room temperature. The planarity of the phenyl and oxazole rings may facilitate crystal packing, resulting in a crystalline solid form.

Solubility and Stability

Based on its chemical structure and computed XLogP3 value of 2.2, the compound is predicted to be sparingly soluble in water but should exhibit good solubility in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), methanol, ethanol, and chlorinated solvents like dichloromethane and chloroform. Oxazole rings are generally stable but can be susceptible to cleavage under harsh acidic or basic conditions.[2]

Section 2: Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the identity, structure, and purity of a synthesized compound. The following sections detail the anticipated spectral data for this compound based on established principles and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to be highly informative. The aldehyde proton (-CHO) should appear as a distinct singlet in the downfield region (δ 9.5-10.5 ppm). The protons of the phenyl group will likely resonate as a multiplet between δ 7.4 and 8.0 ppm. The methyl group (-CH₃) attached to the oxazole ring is anticipated to produce a sharp singlet around δ 2.5-2.8 ppm.

-

¹³C NMR: The carbon spectrum will be characterized by a low-field signal for the aldehyde carbonyl carbon (δ 180-190 ppm). The carbons of the oxazole and phenyl rings are expected in the aromatic region (δ 120-165 ppm). The methyl carbon should appear at a higher field (δ 10-20 ppm). Signals for the oxazole ring carbons C2, C4, and C5 will have distinct chemical shifts influenced by their heteroatom environment and substituents.[6]

Table 2: Predicted NMR Spectral Data (in CDCl₃)

| Type | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H NMR | Aldehyde-H | 9.8 - 10.2 | Singlet |

| Phenyl-H | 7.4 - 8.0 | Multiplet | |

| Methyl-H | 2.6 - 2.8 | Singlet | |

| ¹³C NMR | Aldehyde C=O | 182 - 188 | - |

| Oxazole C2 | 160 - 165 | - | |

| Oxazole C4 | 150 - 155 | - | |

| Oxazole C5 | 125 - 130 | - | |

| Phenyl-C | 128 - 135 | - | |

| Methyl-C | 12 - 15 | - |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show several characteristic absorption bands.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050-3100 | C-H Stretch | Aromatic (Phenyl & Oxazole) |

| ~2920-2980 | C-H Stretch | Aliphatic (Methyl) |

| ~2820, ~2720 | C-H Stretch | Aldehyde (Fermi doublet) |

| ~1690-1710 | C=O Stretch | Aldehyde Carbonyl |

| ~1600, ~1450 | C=C Stretch | Aromatic Ring |

| ~1550-1590 | C=N Stretch | Oxazole Ring |

| ~1050-1150 | C-O-C Stretch | Oxazole Ring |

The most prominent peak will likely be the strong C=O stretch of the aldehyde group.[7] The presence of bands corresponding to the C=N and C-O-C stretches will be indicative of the oxazole heterocycle.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) using a soft ionization technique like electrospray ionization (ESI) would be expected to show a protonated molecular ion [M+H]⁺ at m/z 188.0706, confirming the elemental composition C₁₁H₁₀NO₂.

The fragmentation pattern can provide further structural validation. Key fragmentation pathways may include the loss of carbon monoxide (CO) from the aldehyde group, cleavage of the phenyl group, or fragmentation of the oxazole ring.

Caption: A potential fragmentation pathway in mass spectrometry.

Section 3: Experimental Protocols for Characterization

To ensure the accurate characterization of this compound, standardized and validated analytical protocols are essential. The following methodologies are based on established practices for the analysis of novel small-molecule organic compounds.[8][9]

Caption: Workflow for the comprehensive characterization of the title compound.

Protocol 3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: NMR provides the most definitive structural information in solution. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. DMSO-d₆ is an excellent choice for compounds with uncertain solubility, while CDCl₃ is a common alternative.

-

Methodology:

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Vortex the tube gently until the sample is fully dissolved.

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

Process the data, referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Protocol 3.2: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Rationale: This technique is rapid and requires minimal sample, providing a qualitative fingerprint of the compound's functional groups. The KBr pellet method is common for solid samples, ensuring a uniform dispersion of the analyte.

-

Methodology (KBr Pellet):

-

Grind a small amount (1-2 mg) of the compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Protocol 3.3: High-Resolution Mass Spectrometry (HRMS)

-

Rationale: HRMS provides a highly accurate mass measurement, which is crucial for confirming the elemental composition and unequivocally identifying the compound. ESI is a soft ionization technique suitable for polar organic molecules, minimizing fragmentation and preserving the molecular ion.

-

Methodology (ESI):

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL.

-

Infuse the sample solution directly into the ESI source of a time-of-flight (TOF) or Orbitrap mass spectrometer.

-

Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Compare the experimentally measured accurate mass to the theoretically calculated mass for the proposed formula (C₁₁H₉NO₂). An error of <5 ppm is considered confirmation.

-

Conclusion

This compound is a well-defined heterocyclic compound with a set of predictable physical and spectral characteristics. This guide summarizes its key properties, including molecular structure, computed physicochemical parameters, and expected spectroscopic signatures from NMR, IR, and MS analyses. The provided protocols offer a validated framework for the empirical characterization of this molecule. The dual presence of the privileged oxazole scaffold and a versatile aldehyde functional group makes this compound a valuable building block for the synthesis of more complex molecules with potential applications in pharmaceutical and materials science research.

References

- Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity.

- Supporting Information - The Royal Society of Chemistry. (2019). The Royal Society of Chemistry.

- Electronic Supplementary Information - The Royal Society of Chemistry. (2016). The Royal Society of Chemistry.

- Joshi, S., et al. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences.

- Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives.

- Oxazole.

- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2021). Semantic Scholar.

- 4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde.

- Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f. (No date).

- 4-METHYL-2-PHENYL-1,3-OXAZOLE-5-CARBALDEHYDE CAS#: 953408-85-0. (No date).

- 5-(4-methylphenyl)-1,2-oxazole-3-carbaldehyde Formula.

- 5-Methyl-1,3-oxazole-2-carbaldehyde.

- Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. (2012). PMC.

- spectrophotometric and infra-red analyses of azo reactive dyes derived from 2-methyl-3-(2'- methylphenyl)-6-arylazo-4- oxoquinazoline.

- 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. (2018).

Sources

- 1. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 2. tandfonline.com [tandfonline.com]

- 3. benchchem.com [benchchem.com]

- 4. 4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde | C11H9NO2 | CID 26343583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. scienceworldjournal.org [scienceworldjournal.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Synthetic Utility of 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-methyl-4-phenyl-1,3-oxazole-5-carbaldehyde, a heterocyclic aldehyde with significant potential as a versatile building block in medicinal chemistry and materials science. The strategic placement of methyl, phenyl, and formyl groups on the oxazole core offers a unique combination of steric and electronic properties, making it a valuable intermediate for the synthesis of more complex molecular architectures.

Molecular Structure and Physicochemical Properties

This compound possesses the chemical formula C₁₁H₉NO₂ and a molecular weight of 187.19 g/mol . Its structure is characterized by a central 1,3-oxazole ring substituted at the 2-position with a methyl group, at the 4-position with a phenyl group, and at the 5-position with a carbaldehyde (formyl) group.

Key Structural Features:

-

1,3-Oxazole Core: A five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This ring system is a common motif in many biologically active compounds due to its ability to participate in hydrogen bonding and other non-covalent interactions.

-

Phenyl Group at C4: The phenyl substituent significantly influences the molecule's electronic properties and provides a site for further functionalization.

-

Methyl Group at C2: This group can impact the steric environment around the oxazole ring and may influence the molecule's binding affinity to biological targets.

-

Carbaldehyde Group at C5: The aldehyde functionality is a highly reactive and versatile chemical handle, enabling a wide range of subsequent chemical transformations.

Physicochemical Data Summary:

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 953408-85-0 | PubChem |

| Molecular Formula | C₁₁H₉NO₂ | PubChem |

| Molecular Weight | 187.19 g/mol | PubChem |

| Canonical SMILES | CC1=C(C=O)N=C(O1)C2=CC=CC=C2 | PubChem |

Molecular Structure Diagram:

Caption: 2D structure of this compound.

Synthesis via Vilsmeier-Haack Reaction

The most direct and widely employed method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3]

Reaction Principle:

The Vilsmeier-Haack reaction involves the formylation of a suitable substrate, in this case, 2-methyl-4-phenyloxazole, using a Vilsmeier reagent. The Vilsmeier reagent is an electrophilic iminium salt, typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halide, most commonly phosphorus oxychloride (POCl₃).[1][2]

Reaction Mechanism:

The reaction proceeds in two main stages:

-

Formation of the Vilsmeier Reagent: DMF acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. Subsequent elimination of a chlorophosphate species generates the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent.

-

Electrophilic Aromatic Substitution: The electron-rich oxazole ring of the 2-methyl-4-phenyloxazole substrate attacks the electrophilic carbon of the Vilsmeier reagent. This attack preferentially occurs at the C5 position, which is activated by the adjacent oxygen atom and the phenyl group. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product, this compound.[3]

Caption: Mechanism of the Vilsmeier-Haack formylation of 2-methyl-4-phenyloxazole.

Representative Experimental Protocol:

Disclaimer: The following protocol is a representative procedure based on established methods for the Vilsmeier-Haack formylation of electron-rich heterocycles. It should be adapted and optimized based on laboratory conditions and safety considerations.

Materials:

-

2-Methyl-4-phenyloxazole (1.0 eq)

-

N,N-Dimethylformamide (DMF) (solvent and reagent)

-

Phosphorus oxychloride (POCl₃) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Water

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Ice bath

Procedure:

-

Vilsmeier Reagent Preparation:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add POCl₃ (1.2 eq) dropwise to the cooled DMF with vigorous stirring, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The Vilsmeier reagent will form as a crystalline solid or a viscous oil.

-

-

Formylation Reaction:

-

Dissolve 2-methyl-4-phenyloxazole (1.0 eq) in a minimal amount of anhydrous DCM.

-

Add the solution of the oxazole dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the reaction mixture to 40-60 °C and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Workup and Purification:

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aldehydic Proton (CHO): A singlet in the region of δ 9.5-10.5 ppm.

-

Phenyl Protons (C₆H₅): A multiplet in the aromatic region of δ 7.2-8.0 ppm.

-

Methyl Protons (CH₃): A singlet in the upfield region of δ 2.0-2.5 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aldehydic Carbonyl (CHO): A signal in the downfield region of δ 180-190 ppm.

-

Oxazole Ring Carbons: Signals typically in the range of δ 120-160 ppm.

-

Phenyl Ring Carbons: Signals in the aromatic region of δ 125-140 ppm.

-

Methyl Carbon (CH₃): A signal in the upfield region of δ 10-20 ppm.

IR (Infrared) Spectroscopy:

-

Aldehyde C=O Stretch: A strong, sharp absorption band in the region of 1680-1710 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

-

C=N Stretch (Oxazole): An absorption band around 1600-1650 cm⁻¹.

-

C=C Stretch (Aromatic): Absorption bands in the region of 1450-1600 cm⁻¹.

-

C-O Stretch (Oxazole): An absorption band around 1050-1250 cm⁻¹.

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): A prominent peak at m/z = 187, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Expect fragmentation patterns corresponding to the loss of CO, methyl, and phenyl groups.

Reactivity and Synthetic Applications

The aldehyde functionality at the C5 position of this compound makes it a valuable intermediate for a wide range of chemical transformations. This allows for the elaboration of the oxazole core into more complex molecules with potential biological activity.

Key Reactions of the Aldehyde Group:

-